molecular formula C7H5BrF3NO B598188 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1204234-60-5

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B598188
CAS No.: 1204234-60-5
M. Wt: 256.022
InChI Key: UOIHFOKNQVWFRH-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound that features a brominated pyridine ring attached to a trifluoroethanol moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” is not available, bromopyridine derivatives can be harmful if swallowed and cause skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with trifluoroethanol under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoroethanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 5-Bromopyridine-3-acetonitrile
  • 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea

Uniqueness: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of both bromine and trifluoroethanol groups, which impart distinct chemical properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHFOKNQVWFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735792
Record name 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-60-5
Record name 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-bromo-pyridine-3-carbaldehyde (2.0 g, 10.8 mmol) in THF (25 mL) are added trimethyl-trifluoromethyl-silane (2.8 mL, 18.8 mmol) and TBAF in THF solution (1.0 M; 10.8 mL, 10.8 mmol). The mixture is warmed to room temperature for 3 hrs. The solvent is evaporated to give the crude product. Purification by flash column chromatography affords 1.9 g of 1-(5-bromo-pyridin-3-yl)-2,2,2-trifluoro-ethanol.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
solvent
Reaction Step Two

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